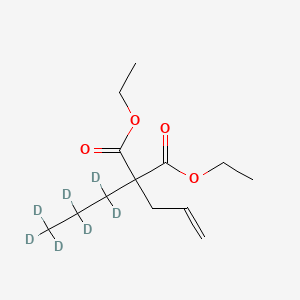

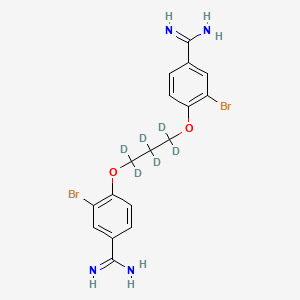

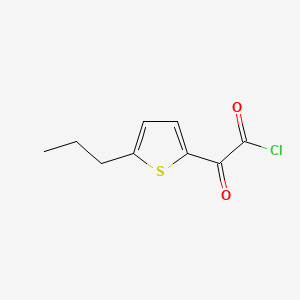

![molecular formula C28H20N8O2 B564800 [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate CAS No. 1159977-10-2](/img/structure/B564800.png)

[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C28H20N8O2 and its molecular weight is 500.522. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardiovascular Research

Compounds structurally related to tetrazole derivatives have been investigated for their cardiovascular effects. For instance, HN-65021, a compound containing tetrazole and biphenyl groups, was studied for its ability to antagonize angiotensin II receptor-mediated vasoconstriction in human forearm resistance vessels. The study demonstrated that HN-65021 could inhibit angiotensin II-induced vasoconstriction, leading to a shift in the dose-response curve and a reduction in mean blood flow decrease in the infused arm following angiotensin II administration (Cockcroft et al., 1995). This indicates a potential application in managing conditions related to angiotensin II, such as hypertension.

Oncological Research

The tetrazolium-based assays, such as MTT, XTT, and WST-1, utilize tetrazole derivatives to assess cell viability, proliferation, and cytotoxicity, which are crucial in oncological research. These assays are based on the reduction of tetrazolium salts to formazan by cellular dehydrogenase enzymes, which occurs only in metabolically active cells. The intensity of the formazan dye produced is directly proportional to the number of viable cells. This method has been widely used to evaluate the cytotoxic effects of various compounds on cancer cells, aiding in the screening of potential anticancer agents. For example, a chapter on African medicinal spices and vegetables discussed in vitro cytotoxicity methods, including MTT and other tetrazolium-based assays, to evaluate their anticancer activities (Kuete et al., 2017).

作用機序

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing various biological processes.

Pharmacokinetics

The compound has been found to obey all five rules of ADME (Absorption, Distribution, Metabolism, and Excretion) with good bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which is crucial for its potential use as a drug.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . The results suggest that it has potential as a therapeutic agent in these areas.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and bioavailability can be enhanced by substituting the carboxyl group in pharmacological molecules . This can allow the compound to penetrate more easily through cell membranes, potentially enhancing its action.

特性

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl 4-[2-(2H-tetrazol-5-yl)phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N8O2/c37-28(21-15-13-20(14-16-21)23-6-2-4-8-25(23)27-31-35-36-32-27)38-17-18-9-11-19(12-10-18)22-5-1-3-7-24(22)26-29-33-34-30-26/h1-16H,17H2,(H,29,30,33,34)(H,31,32,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZQVSCQJAXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675696 |

Source

|

| Record name | [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-10-2 |

Source

|

| Record name | [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

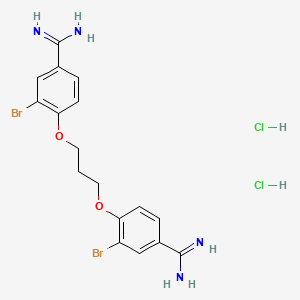

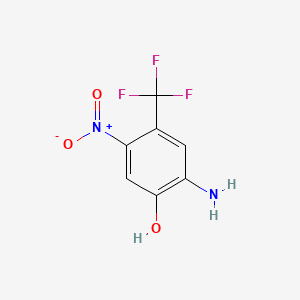

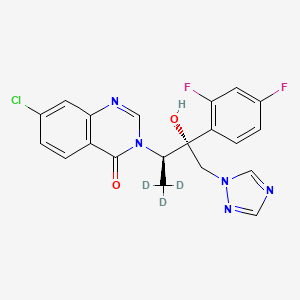

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)

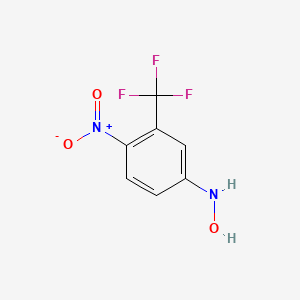

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

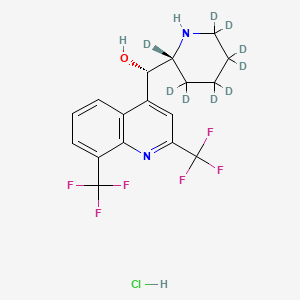

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)